molecular formula C8H4Cl2N2 B1582901 2,4-Dichloro-1,5-naphthyridine CAS No. 28252-82-6

2,4-Dichloro-1,5-naphthyridine

Cat. No.: B1582901
CAS No.: 28252-82-6
M. Wt: 199.03 g/mol
InChI Key: BXXUGCOGJVNBKY-UHFFFAOYSA-N
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Description

2,4-Dichloro-1,5-naphthyridine is a heterocyclic compound with the molecular formula C8H4Cl2N2. It belongs to the class of naphthyridines, which are characterized by a fused ring system containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1,5-naphthyridine typically involves cyclization reactions. One common method is the Skraup synthesis, which uses substituted 3-aminopyridine compounds and glycerol in the presence of catalysts such as iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, or potassium permanganate . Another approach involves the Friedländer reaction, where 3-aminopyridine or 3-aminoquinoline derivatives react with carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale syntheses, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts in the presence of ligands and bases.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry Applications

2,4-Dichloro-1,5-naphthyridine and its derivatives have been extensively studied for their biological activities. These compounds have shown promise in several therapeutic areas:

  • Antimicrobial Activity : Research indicates that naphthyridine derivatives possess significant antibacterial and antifungal properties. For example, studies have demonstrated that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : Compounds in the naphthyridine class have been investigated for their ability to inhibit cancer cell growth. Notably, some derivatives have shown potent cytotoxic effects against human cancer cell lines such as HL-60 and HeLa cells . The mechanism often involves the inhibition of topoisomerase II, which is crucial for DNA replication and repair.
  • Antimalarial Agents : There is ongoing research into the potential of this compound as an antimalarial agent. Preliminary studies suggest that certain derivatives can exhibit activity comparable to established treatments like quinine .

Chemical Synthesis Applications

This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions:

  • Electrophilic Aromatic Substitution : The chlorine atoms in this compound can be replaced by more reactive electrophiles, facilitating the synthesis of substituted naphthyridines.
  • Nucleophilic Substitution : The compound can react with nucleophiles at positions adjacent to the nitrogen atoms, allowing for the formation of a wide range of derivatives.
  • Halogenation and Alkylation : These reactions further expand the library of potential naphthyridine derivatives that can be synthesized from this compound.

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : Naphthyridine derivatives have been explored for their utility in OLED technology due to their electronic properties .
  • Sensors and Semiconductors : The compound's unique structure may also lend itself to applications in sensors and semiconductor materials .

Data Table: Biological Activities of this compound Derivatives

Activity TypeSpecific ActivityReference
AntibacterialActive against Gram-positive bacteria
AntifungalExhibits antifungal properties
AnticancerCytotoxic effects on HL-60 and HeLa cells
AntimalarialPotential activity against Plasmodium spp.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various naphthyridine derivatives including this compound against clinical isolates of bacteria. The results indicated a significant reduction in bacterial viability at low concentrations.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that certain derivatives of this compound inhibited cell proliferation effectively compared to standard chemotherapeutics. The mechanism was linked to apoptosis induction via topoisomerase inhibition.

Case Study 3: Synthesis of Novel Derivatives

Researchers developed a new synthetic route for producing alkoxy-substituted naphthyridines from this compound. This approach allowed for the exploration of structure-activity relationships that could enhance biological efficacy.

Comparison with Similar Compounds

2,4-Dichloro-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its dual chlorine substitutions, which enhance its reactivity and potential biological activities compared to its mono-chlorinated counterparts.

Biological Activity

2,4-Dichloro-1,5-naphthyridine (C₈H₄Cl₂N₂) is a compound belonging to the naphthyridine family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and potential antiviral properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a naphthyridine structure with two chlorine atoms at the 2 and 4 positions. This unique positioning contributes to its distinct chemical behavior and potential applications in medicinal chemistry. The molecular formula is represented as follows:

Molecular Formula C8H4Cl2N2\text{Molecular Formula C}_8\text{H}_4\text{Cl}_2\text{N}_2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. A study highlighted that derivatives of naphthyridines have been explored for their effectiveness against both Gram-positive and Gram-negative bacteria .

Microorganism Activity
Staphylococcus aureusActive against various strains
Escherichia coliModerate activity
Pseudomonas aeruginosaLimited activity

Anticancer Activity

The anticancer properties of this compound have been evaluated through various studies. Some derivatives have demonstrated the ability to inhibit cancer cell growth by targeting specific enzymes involved in cancer proliferation. For example, certain synthesized derivatives exhibited inhibitory effects on topoisomerase I (Top1) and antiproliferative activity against human colon cancer cells (COLO 205) .

Cell Line IC50 (µM) Mechanism of Action
COLO 205<10Topoisomerase I inhibition
HeLa<15Induction of apoptosis
A549<20Cell cycle arrest in G2/M phase

Antiviral Potential

While specific antiviral activities of this compound remain less explored, its structural characteristics suggest potential interactions with viral targets. Similar compounds in the naphthyridine class have been investigated for their antiviral properties, indicating that further research could yield valuable insights into the antiviral capabilities of this compound .

Case Studies

  • In Vitro Anticancer Screening : A study synthesized several naphthyridine derivatives and conducted in vitro screenings against various cancer cell lines. Results indicated that some compounds significantly inhibited cell growth by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Efficacy Evaluation : Another research effort focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study concluded that this compound could serve as a lead structure for developing new antibiotics .

Properties

IUPAC Name

2,4-dichloro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-4-7(10)12-6-2-1-3-11-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXUGCOGJVNBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=N2)Cl)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345878
Record name 2,4-Dichloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28252-82-6
Record name 2,4-Dichloro-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28252-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-1,5-naphthyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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